molecular formula C8H9N5 B13965970 5-Methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

5-Methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Cat. No.: B13965970
M. Wt: 175.19 g/mol
InChI Key: CBUYLUODVDOTRE-UHFFFAOYSA-N
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Description

5-Methyl-6-(2H-1,2,3-triazol-2-yl)-3-pyridinamine is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(2H-1,2,3-triazol-2-yl)-3-pyridinamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Substitution on the Pyridine Ring: The triazole moiety is then introduced onto the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Various substituted pyridines and triazoles.

Scientific Research Applications

5-Methyl-6-(2H-1,2,3-triazol-2-yl)-3-pyridinamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(2H-1,2,3-triazol-2-yl)-3-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the pyridine ring can participate in coordination with metal ions or other binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(2H-1,2,3-triazol-2-yl)pyridine
  • 6-(2H-1,2,3-Triazol-2-yl)pyridin-3-amine
  • 5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Uniqueness

5-Methyl-6-(2H-1,2,3-triazol-2-yl)-3-pyridinamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the triazole and pyridine rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

5-methyl-6-(triazol-2-yl)pyridin-3-amine

InChI

InChI=1S/C8H9N5/c1-6-4-7(9)5-10-8(6)13-11-2-3-12-13/h2-5H,9H2,1H3

InChI Key

CBUYLUODVDOTRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2N=CC=N2)N

Origin of Product

United States

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